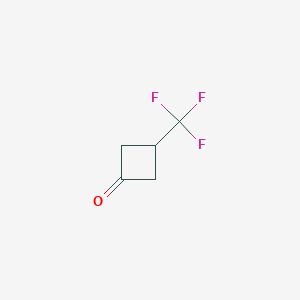

3-(Trifluoromethyl)cyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethyl)cyclobutan-1-one is a chemical compound that belongs to the family of cyclobutanones, characterized by a four-membered ring structure with a ketone functional group. The presence of a trifluoromethyl group at the third position of the cyclobutanone ring significantly influences its chemical reactivity and physical properties, making it an interesting subject for various chemical studies and applications, particularly in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of cyclobutane derivatives, including those with trifluoromethyl groups, has been explored through various methods. One approach involves the intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and carbonyl compounds, activated by boron trifluoride etherate, to yield diastereoselective products . Another method describes the visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane scaffolds through [2+2]-photocycloaddition followed by water-assisted hydrodebromination . Additionally, novel α-trifluoromethyl cyclobutane-containing building blocks have been synthesized from 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile and related compounds, highlighting the potential for drug discovery applications .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives, including those with trifluoromethyl groups, has been characterized using various techniques. For instance, the molecular beam Fourier transform microwave spectrum of cyclobutanone-trifluoromethane has been studied, revealing the nature of weak CH...O=C and CH...F hydrogen bonds . Additionally, the structural characterization of 1,2-difunctionalized cyclobutane cores has been performed using extended Cremer-Pople puckering parameters and exit vector plots, providing insights into the conformational properties of these molecules .

Chemical Reactions Analysis

Cyclobutane derivatives undergo a range of chemical reactions that are influenced by the presence of trifluoromethyl groups. The [4 + 2] cycloaddition reactions mentioned earlier result in the formation of bicyclic compounds with high regioselectivity and diastereoselectivity . The [2+2]-photocycloaddition process leads to the formation of trifluoromethylated cyclobutane alcohols, carboxylic acids, and amines, which exhibit significant antineoplastic bioactivities .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into the cyclobutane ring alters the physical and chemical properties of the compound. For example, the weak hydrogen bonds observed in the cyclobutanone-trifluoromethane complex suggest an influence on the compound's boiling point, solubility, and potential for intermolecular interactions . The electron-withdrawing effect of the trifluoromethyl group also affects the acid-base properties of cyclobutane derivatives, as demonstrated by the pKa values of fluoromethyl- and difluoromethyl-substituted cyclobutane building blocks .

Aplicaciones Científicas De Investigación

Synthesis and Reactions

3-(Trifluoromethyl)cyclobutan-1-one and its derivatives have been a subject of various synthetic and reaction studies due to their unique structural properties and potential applications. For instance, Roemer and Lentz (2008) described the synthesis and reactions of trifluorovinylferrocene, yielding cyclobutane derivatives under mild conditions. Higher temperature conditions lead to defluoration reactions producing cyclobutane derivatives and cyclobuta-1,2-dion derivatives through unusual hydrolysis processes (Roemer & Lentz, 2008).

Diastereoselective Construction

Hu et al. (2023) detailed a visible light-induced diastereoselective synthesis process for trifluoromethylated cyclobutane derivatives. This process involves [2+2]-photocycloaddition and water-assisted hydrodebromination, allowing the formation of various trifluoromethylated cyclobutane alcohols, carboxylic acids, and amines. The antineoplastic bioactivities of these compounds were highlighted, showing significant potential comparable to cisplatin (Hu et al., 2023).

Application in Medicinal Chemistry

The synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid was reported by Radchenko et al. (2009), emphasizing the transformation of the acid moiety into the trifluoromethyl group. These compounds hold significance due to their structural uniqueness and potential applications in medicinal chemistry (Radchenko et al., 2009).

Catalysis and Chemical Transformations

Trifluoromethylated cyclobutanes have been explored as crucial intermediates in various catalysis and chemical transformation processes. For example, Matsuo et al. (2008) reported Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones, highlighting the regioselectivity and diastereoselectivity of these reactions (Matsuo et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Propiedades

IUPAC Name |

3-(trifluoromethyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O/c6-5(7,8)3-1-4(9)2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULIEOHEXPTMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)

![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)

![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)

![3-Ethenylsulfonyl-N-[2-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2505652.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)

![methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2505658.png)

![N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide](/img/structure/B2505661.png)

![Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride](/img/structure/B2505665.png)